molecular formula C18H20N2O B7528144 (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone

(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone

Cat. No. B7528144
M. Wt: 280.4 g/mol
InChI Key: NTHDNQHJWJIRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been reported to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective activities. It has also been shown to modulate certain signaling pathways involved in disease progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is its potential as a lead compound for drug discovery. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the study of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. These include the development of more efficient synthesis methods, the investigation of its structure-activity relationship, and the evaluation of its efficacy in vivo. Additionally, its potential applications in other areas such as agriculture and material science can also be explored.
Conclusion:
In conclusion, (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience make it a valuable compound for further investigation. However, its limitations must also be taken into consideration when evaluating its potential efficacy in vivo.

Synthesis Methods

The synthesis of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves the reaction of 2-pyridin-2-ylpyrrolidin-1-ylamine with 3,5-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3,5-dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-10-14(2)12-15(11-13)18(21)20-9-5-7-17(20)16-6-3-4-8-19-16/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHDNQHJWJIRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC2C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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